molecular formula C50H72N6O6S2 B1226259 Octenidine saccharin CAS No. 86767-75-1

Octenidine saccharin

Cat. No.: B1226259
CAS No.: 86767-75-1
M. Wt: 917.3 g/mol
InChI Key: OBHFLBIBWSFADO-UHFFFAOYSA-N
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Description

Octenidine saccharin: is a compound that combines the properties of octenidine, a cationic surfactant, and saccharin, a non-caloric sweetener. Octenidine is known for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria . Saccharin, on the other hand, is widely used as a sugar substitute due to its sweetening properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octenidine saccharin involves the preparation of octenidine dihydrochloride, which is derived from 4-aminopyridine. The process includes the reaction of 4-aminopyridine with decane-1,10-diyl bis(chloride) under specific conditions to form octenidine dihydrochloride . Saccharin is synthesized through the oxidation of o-toluenesulfonamide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of both octenidine dihydrochloride and saccharin, followed by their combination under controlled conditions. The process aims to ensure high purity and yield while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: Octenidine saccharin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds .

Comparison with Similar Compounds

Uniqueness: Octenidine saccharin is unique due to its combination of antimicrobial and sweetening properties.

Properties

CAS No.

86767-75-1

Molecular Formula

C50H72N6O6S2

Molecular Weight

917.3 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine

InChI

InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9)

InChI Key

OBHFLBIBWSFADO-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

86767-75-1

Origin of Product

United States

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